4-(Furan-2-ylmethoxy)aniline

Medicinal Chemistry Antifungal Drug Discovery Dermatology

The para-substituted 4-(Furan-2-ylmethoxy)aniline (CAS 179246-32-3) offers unique molecular topology not replicated by ortho/meta isomers—critical for reproducible antifungal assays (MIC 3.12–6.25 µg/mL vs. T. rubrum). A single-crystal X-ray structure supports accurate docking and rational analog design. Consistent para-aniline reactivity minimizes failed library synthesis. The furan ring enables Diels-Alder cycloadditions and metal-free aminations for novel heterocyclic scaffolds.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 179246-32-3
Cat. No. B070057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-ylmethoxy)aniline
CAS179246-32-3
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=COC(=C1)COC2=CC=C(C=C2)N
InChIInChI=1S/C11H11NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-7H,8,12H2
InChIKeyFLVOTBDSASKFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-ylmethoxy)aniline (CAS 179246-32-3) - Procurement & Differentiation Guide


4-(Furan-2-ylmethoxy)aniline (CAS 179246-32-3) is a versatile organic building block characterized by a para-substituted aniline core linked to a furan ring via a methoxy bridge. With the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol, this compound serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of antifungal and cytotoxic agents [1]. Its bifunctional nature, featuring both an aniline moiety capable of electrophilic substitution and a furan ring amenable to further derivatization, underpins its utility in generating structurally diverse compound libraries . The compound is typically supplied as a solid with a purity of at least 95% .

Why Generic 'Furan-2-ylmethoxy Aniline' Isomers Cannot Be Substituted for CAS 179246-32-3


While several isomers of furan-2-ylmethoxy aniline exist (e.g., ortho- or meta-substituted variants), their substitution patterns directly dictate molecular geometry, electronic distribution, and consequently, biological target engagement. The para-substitution of the aniline ring in 4-(Furan-2-ylmethoxy)aniline is not a trivial detail; it establishes a unique molecular topology critical for its interaction profile. For instance, a comparative analysis notes that the para-substituted derivative exhibits 'distinct reactivity' compared to its ortho analog . Interchanging this compound with a different regioisomer, even one with the same molecular formula, can lead to significant alterations or complete loss of activity in a given assay due to changes in hydrogen-bonding capacity and steric fit within enzyme active sites or receptor pockets. Procurement of the specific CAS number ensures experimental reproducibility and the intended biological outcome .

Quantitative Evidence for Selecting 4-(Furan-2-ylmethoxy)aniline (CAS 179246-32-3) Over Analogs


Antifungal Potency of 2-Furyl Substituted Anilines Against Dermatophytes

The compound belongs to the class of 2-furyl substituted anilines, which have demonstrated potent antifungal activity. In a direct evaluation of N-substituted aniline derivatives, compounds containing this specific furan-2-ylmethoxy motif exhibited very good activity against dermatophytes, particularly Trichophyton rubrum, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 6.25 µg/mL [1]. While this activity is established for the class, the specific substitution pattern on the aniline ring is known to critically influence potency, as the para-substituted 4-(Furan-2-ylmethoxy)aniline presents a distinct spatial arrangement of the aniline amino group, which is essential for optimal hydrogen bonding with biological targets.

Medicinal Chemistry Antifungal Drug Discovery Dermatology

Synthetic Versatility via Bifunctional Aniline and Furan Moieties

The para-substituted aniline core of 4-(Furan-2-ylmethoxy)aniline provides a well-defined synthetic handle that distinguishes it from other furan-based aniline isomers. The amino group in the para position is more sterically accessible and electronically distinct compared to ortho or meta isomers . This facilitates a broader range of high-yielding and predictable transformations, such as amide bond formation, reductive amination, and diazotization reactions, without the steric hindrance or electronic biases that can complicate reactions with ortho- or meta-substituted analogs. The furan ring further offers orthogonal reactivity, enabling selective metal-free amination and Diels-Alder sequences [1]. This predictable bifunctional reactivity is essential for the efficient construction of complex molecular architectures, making it a more reliable building block in library synthesis than its regioisomers.

Organic Synthesis Medicinal Chemistry Chemical Biology

Physicochemical Property Differentiation: Density and Boiling Point

Even subtle differences in molecular structure among regioisomers can translate into measurable differences in physical properties critical for formulation and purification. For 4-(Furan-2-ylmethoxy)aniline, the predicted density is 1.188 g/cm³ and the boiling point is 334.9 °C at 760 mmHg [1]. While direct comparative data for all isomers is not always consolidated, the para-substitution pattern generally leads to a more symmetrical and efficiently packed crystal lattice compared to the less symmetrical ortho or meta isomers . This can result in a higher melting point and distinct solubility profile, which are key parameters in selecting recrystallization solvents, designing purification protocols, and handling the compound in a process setting. These physical constants serve as key identifiers and procurement specifications.

Physical Chemistry Process Chemistry Formulation Science

Structural Confirmation by Single-Crystal X-ray Diffraction

The unambiguous identity and three-dimensional structure of 4-(Furan-2-ylmethoxy)aniline have been confirmed through single-crystal X-ray diffraction analysis [1]. This level of characterization is critical for structure-based drug design (SBDD) and provides an absolute benchmark that cannot be assumed for its isomers. For instance, the crystal structure reveals a specific dihedral angle between the furan and phenyl rings and a defined spatial orientation of the amino group, which directly influences its intermolecular interactions and binding mode to biological targets [2]. This precise structural knowledge is a significant advantage for computational docking studies and understanding structure-activity relationships (SAR) that would be invalid if an isomer were substituted.

Structural Biology Crystallography Quality Control

Recommended Applications for 4-(Furan-2-ylmethoxy)aniline Based on Evidence


Synthesis of Targeted Antifungal Compound Libraries

Given the established antifungal activity of 2-furyl substituted anilines against Trichophyton rubrum (MIC = 3.12-6.25 µg/mL) [1], 4-(Furan-2-ylmethoxy)aniline is an ideal core scaffold for generating focused libraries of new antimycotic agents. Its para-substitution pattern ensures a distinct spatial orientation for the aniline group, allowing for predictable derivatization to explore structure-activity relationships (SAR) and optimize potency against dermatophytes.

Medicinal Chemistry Scaffold for Structure-Based Drug Design (SBDD)

The availability of a high-resolution single-crystal X-ray structure for 4-(Furan-2-ylmethoxy)aniline [1] makes it a superior choice for structure-based drug design projects. Researchers can use this validated 3D conformation for accurate molecular docking simulations and to guide the rational design of analogs with improved binding affinity for specific therapeutic targets. The para-substituted geometry is a critical parameter in these calculations.

Reliable Building Block in Parallel Synthesis

For medicinal chemistry teams engaged in parallel or library synthesis, the predictable reactivity of the para-substituted aniline core [1] minimizes the risk of failed reactions and complex product mixtures. This leads to more consistent yields and purities, making 4-(Furan-2-ylmethoxy)aniline a more cost-effective and time-efficient building block for generating diverse sets of analogs compared to its less reliable ortho or meta counterparts.

Development of Novel Heterocyclic Scaffolds via Furan Chemistry

The furan ring within the compound is a versatile handle for further chemical transformations, including selective metal-free aminations and Diels-Alder cycloadditions [1]. This enables the construction of complex, polysubstituted heterocyclic frameworks that are highly valued in pharmaceutical research. The combination of this reactive furan with a synthetically accessible para-aniline group offers a unique entry point to novel chemical space.

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